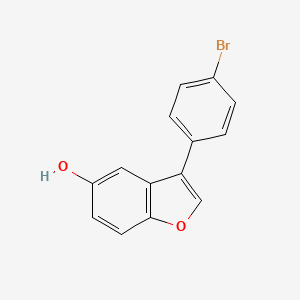
1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as BPPU, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. BPPU is a urea derivative that has been synthesized and studied for its mechanism of action and physiological effects.
作用机制
The mechanism of action of 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is not fully understood, but it is believed to involve its ability to inhibit the activity of kinases and other enzymes involved in cell cycle regulation and signaling pathways. This compound has been shown to bind to the ATP-binding site of CDKs and GSK-3, preventing their activity and leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of kinase activity, induction of cell cycle arrest and apoptosis in cancer cells, and inhibition of tumor growth in animal models. This compound has also been shown to have anti-inflammatory effects, as it has been shown to inhibit the activity of the pro-inflammatory enzyme, cyclooxygenase-2 (COX-2).
实验室实验的优点和局限性
1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit the activity of kinases and other enzymes involved in cell cycle regulation and signaling pathways. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
未来方向
There are several future directions for research on 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, including further studies on its mechanism of action and potential therapeutic applications, as well as studies on its toxicity and safety. This compound could also be studied for its potential use as a tool in chemical biology and drug discovery, as its ability to inhibit kinase activity could be useful in identifying new targets for drug development. Additionally, this compound could be studied for its potential use in combination with other drugs or therapies for cancer and other diseases.
合成方法
1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can be synthesized through a multi-step process, starting with the reaction of 4-bromophenyl isocyanate and 3-phenyl-5-pyrrolidinone in the presence of a base, such as sodium hydride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, this compound. This synthesis method has been optimized and improved by various researchers, resulting in high yields and purity of this compound.
科学研究应用
1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has been studied for its potential use in various research applications, including as a kinase inhibitor and as a potential therapeutic agent for cancer and other diseases. This compound has been shown to inhibit the activity of several kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which are involved in cell cycle regulation and signaling pathways. This compound has also been studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
属性
IUPAC Name |
1-(4-bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c18-12-6-8-13(9-7-12)19-17(23)20-14-10-16(22)21(11-14)15-4-2-1-3-5-15/h1-9,14H,10-11H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWONQOADJTTMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

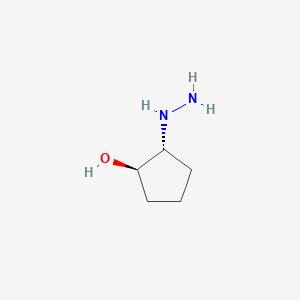
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2764602.png)
![(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone](/img/structure/B2764604.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2764606.png)
![(5Z)-3-(3-bromophenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2764608.png)


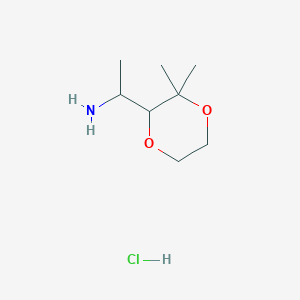
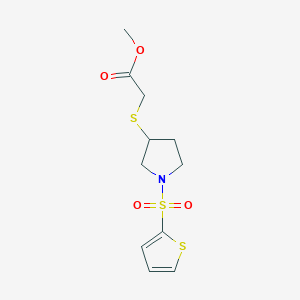
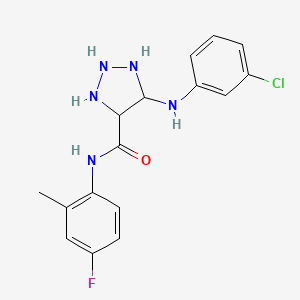
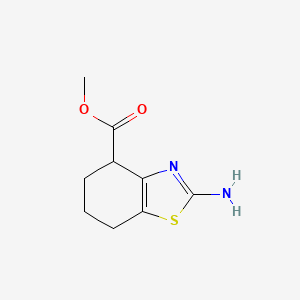
![N-[(1-Pyridin-4-yltriazol-4-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2764619.png)
